molecular formula C22H20O3 B11604449 8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one

8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11604449
M. Wt: 332.4 g/mol
InChI Key: YMMLRGVFZDAKQX-UHFFFAOYSA-N
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Description

8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound with a unique structure that combines a furochromenone core with multiple methyl groups and a benzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the furochromenone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of methyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.

    Addition of the benzyl group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of a base for benzylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one serves as a building block for synthesizing more complex molecules. It is explored for its chemical reactivity and potential to form derivatives that may exhibit enhanced properties.

Biology

In biological research, this compound has been investigated for its interactions with enzymes and metabolic pathways. Notably, it has shown potential as an agonist for Toll-like receptor 8 (TLR8), which is crucial for immune response modulation. A study highlighted its ability to induce proinflammatory cytokines like interleukin-12 and interleukin-18 without triggering interferon-alpha production, indicating its selective action on TLR8 pathways .

Medicine

The therapeutic potential of this compound includes:

  • Anti-inflammatory Activities: Its selective TLR8 agonism suggests possible applications in vaccine adjuvants to enhance immune responses.
  • Anticancer Properties: Research indicates that derivatives of this compound may exhibit antitumor activities through various mechanisms .

Case Study: Antitumor Activity
A study on benzo[h]chromene derivatives demonstrated structure-activity relationships that could inform the design of new anticancer agents based on the furochromenone scaffold .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique structure allows for modifications that can lead to novel compounds with desirable properties for various applications.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis of derivatives
BiologyTLR8 agonistInduces IL-12 and IL-18; selective immune modulation
MedicineAnti-inflammatory and anticancer agentPotential therapeutic properties under investigation
IndustryMaterial developmentUseful in creating novel compounds

Mechanism of Action

The mechanism of action of 8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7H-Furo 3,2-gbenzopyran-7-one, 4-methoxy- : Also known as bergapten, this compound has a similar furochromenone core but with different substituents .
  • 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Known as imperatorin, it features an isopentenyloxy group instead of the benzyl group .
  • 7H-Furo 3,2-gbenzopyran-7-one, 4,9-dimethoxy- : Also called isopimpinellin, this compound has methoxy groups at positions 4 and 9 .

Uniqueness

8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one (CAS Number: 374767-90-5) is a synthetic organic compound that belongs to the class of furochromones. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of its biological activity based on diverse sources.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H20O3
Molecular Weight332.39 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point519.7 ± 50.0 °C
Flash Point268.1 ± 30.1 °C
LogP6.46

These properties indicate a relatively stable compound with significant lipophilicity, which may enhance its biological activity.

Anti-inflammatory Properties

The anti-inflammatory potential of furochromones has been documented in various studies:

  • Inhibition of Inflammatory Mediators : Some furochromones have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests that this compound could also possess similar properties.

Antioxidant Activity

Antioxidant activity is another area where furochromones show promise:

  • Radical Scavenging : Compounds within this class have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress . The structural features of these compounds contribute to their ability to donate electrons and neutralize reactive oxygen species (ROS).

Case Studies and Research Findings

  • Study on Flavonoid Compounds : A study examining flavonoids found that certain derivatives showed significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. The findings suggest that modifications in the structure can enhance biological efficacy .
  • Mechanistic Insights : Research employing fluorescence spectroscopy has elucidated mechanisms by which similar compounds exert their effects on microbial cells, highlighting the importance of structural characteristics in determining biological activity .

Properties

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

8-benzyl-2,3,4,9-tetramethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C22H20O3/c1-12-10-18-20(21-19(12)13(2)15(4)24-21)14(3)17(22(23)25-18)11-16-8-6-5-7-9-16/h5-10H,11H2,1-4H3

InChI Key

YMMLRGVFZDAKQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=C(O4)C)C

Origin of Product

United States

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